molecular formula C11H14O2 B15436098 3,3-Dimethyl-5-phenyl-1,2-dioxolane CAS No. 85981-76-6

3,3-Dimethyl-5-phenyl-1,2-dioxolane

Cat. No.: B15436098
CAS No.: 85981-76-6
M. Wt: 178.23 g/mol
InChI Key: UCNZURJREWDTOH-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-phenyl-1,2-dioxolane is a synthetic organic peroxide belonging to the 1,2-dioxolane class of cyclic peroxides, which have attracted significant attention in medicinal chemistry for their potent biological activities . The 1,2-dioxolane ring is a key pharmacophore investigated for the design of novel therapeutic agents, particularly in the fields of antimalarial and antitumor research . The mechanism of action for this class of compounds is often associated with the cleavage of the peroxide bond; upon exposure to reducing agents or specific biological environments (such as the iron-rich milieu of Plasmodium -infected erythrocytes), the peroxide bond can undergo reductive scission to generate oxygen-centered radical anions. These reactive intermediates can subsequently rearrange into cytotoxic carbon-centered radicals, which exert their biological effect by damaging essential cellular components in pathogens or tumor cells . Beyond its core pharmacological potential, the 1,2-dioxolane structure serves as a versatile intermediate in organic synthesis. The ring can participate in various reactions and can be further functionalized, making it a valuable scaffold for constructing more complex molecules and for methodology studies in chemical research . This compound is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

85981-76-6

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3,3-dimethyl-5-phenyldioxolane

InChI

InChI=1S/C11H14O2/c1-11(2)8-10(12-13-11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

UCNZURJREWDTOH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OO1)C2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

1,2-Dioxolanes exhibit significant variability in properties based on substituents and stereochemistry:

Compound Substituents Key Features Reference
3,3-Dimethyl-5-phenyl-1,2-dioxolane 3,3-dimethyl; 5-phenyl Hydrophobic phenyl and methyl groups enhance lipophilicity. N/A
cis-3,5-dimethyl-1,2-dioxolane cis-3,5-dimethyl δ 19.25 (Me), 49.34 (C-4) in 13C NMR; higher methyl shift vs. trans isomer.
trans-3,5-dimethyl-1,2-dioxolane trans-3,5-dimethyl δ 18.40 (Me), 48.61 (C-4) in 13C NMR; lower steric strain.
4-oxo-1,2-dioxolane (TTE1) 4-oxo; 5-decyl; 3S,5R configuration Oxo group increases polarity; used in bioactive natural products.
3-methyl-5-pentyl-1,2-dioxolan-3-ol 3-methyl; 5-pentyl; 3-OH Hydroxyl group enhances solubility; modified via allylation (47% yield).
  • Steric and Electronic Effects: The cis isomer of 3,5-dimethyl-1,2-dioxolane shows distinct 13C NMR shifts compared to the trans isomer, indicating greater steric crowding in the cis form .
  • Lipophilicity : Compounds with alkyl chains (e.g., 3-methyl-5-pentyl derivatives) or phenyl groups exhibit increased hydrophobicity, which may enhance membrane permeability in biological systems .

Stereochemical Considerations

  • Chiral 1,2-dioxolanes (e.g., (3R,5S)-3-hexyl-5-methyl-1,2-dioxolane) exhibit enantioselective bioactivity . The stereochemistry of 3,3-Dimethyl-5-phenyl-1,2-dioxolane remains uncharacterized but could significantly impact its interactions with biological targets.

Preparation Methods

Cycloaddition-Based Syntheses

Photooxygenation of Cyclic Alcohols

Photooxygenation represents a key strategy for constructing the 1,2-dioxolane ring. Bicyclic alcohols, such as 2-phenylbicyclo[2.2.1]heptan-2-ol, undergo oxidation under UV light in the presence of oxygen and catalysts like Fe(acac)₃ or Cu(acac)₂. The reaction proceeds via a radical mechanism, where singlet oxygen abstracts hydrogen from the alcohol, forming a hydroperoxide intermediate. Subsequent cyclization yields the dioxolane ring.

Reaction Conditions :

  • Solvent: Diethyl ether or ethanol
  • Catalyst: 4 mol% Fe(acac)₃ or Cu(acac)₂
  • Light source: UV (254 nm)
  • Temperature: Ambient (20–25°C)
  • Yield: 35–84% (dependent on substituents).
Table 1: Photooxygenation Yields for Dioxolane Derivatives
Substrate Catalyst Time (h) Yield (%)
2-Phenylbicyclo[2.2.1]ol Fe(acac)₃ 3 54
2-(4-MeC₆H₄)bicyclo[2.2.1]ol Cu(acac)₂ 3.5 84

This method is limited by the need for specialized substrates and sensitivity to oxygen levels.

Acid-Catalyzed Cyclization

Hydroperoxide Precursor Route

A two-step approach involves synthesizing hydroperoxide intermediates from acetophenone derivatives. For example, 2-acetyl-4-(3-hydroperoxy-3-methylbut-1-enyl)phenyl acetate reacts under acidic conditions (e.g., H₂SO₄ or PTSA) to form the dioxolane ring via intramolecular cyclization.

Mechanistic Insights :

  • Hydroperoxide Formation : Acetophenone derivatives are treated with tert-butyl hydroperoxide (TBHP) to install the hydroperoxide group.
  • Cyclization : Acid catalysis promotes nucleophilic attack by the hydroperoxide oxygen on the carbonyl carbon, forming the dioxolane ring.

Optimization Notes :

  • Higher yields (60–75%) are achieved with p-toluenesulfonic acid (PTSA) compared to H₂SO₄.
  • Solvent polarity critically affects reaction rates; dichloromethane (DCM) outperforms toluene.

Metal-Catalyzed Peroxidation

Cobalt-Mediated Peroxidation

Cobalt complexes, such as Co(modp)₂ (modp = 1-morpholino-5,5-dimethyl-1,2,4-hexanetrionate), enable the peroxidation of alkenes. For instance, (2-vinylcyclopropyl)benzene reacts with triethylsilane (Et₃SiH) and oxygen in the presence of Co(modp)₂ to form 3,3-dimethyl-5-phenyl-1,2-dioxolane.

Key Advantages :

  • Tolerance to steric hindrance.
  • Yields up to 37% with simultaneous ketone byproduct formation (e.g., acetophenone).
Table 2: Cobalt-Catalyzed Peroxidation Parameters
Substrate Catalyst Byproduct Yield (%) Dioxolane Yield (%)
(2-Vinylcyclopropyl)benzene Co(modp)₂ 16 37
1,4-Diene derivatives Co(modp)₂ 22 41

Montmorillonite K10-Catalyzed Acetalization

Diol Condensation Strategy

Montmorillonite K10, a solid acid catalyst, facilitates the condensation of salicylaldehyde derivatives with diols. Although primarily used for 1,3-dioxolanes, this method is adaptable to 1,2-dioxolanes by modifying reaction conditions.

Protocol :

  • Activation : Salicylaldehyde is treated with trimethyl orthoformate (TMOF) to form a dimethyl acetal intermediate.
  • Cyclization : The acetal reacts with 2,2-dimethyl-1,3-propanediol in the presence of Montmorillonite K10 (10 wt%) at 80°C for 6–12 hours.

Yield Optimization :

  • Temperature : 80°C optimal; higher temperatures degrade the catalyst.
  • Catalyst Loading : 10 wt% maximizes surface acidity without pore blockage.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison
Method Yield Range (%) Scalability Cost Efficiency
Photooxygenation 35–84 Moderate High
Acid-Catalyzed Cyclization 60–75 High Moderate
Cobalt Peroxidation 37–41 Low Low
Montmorillonite K10 60–80 High High

Critical Observations :

  • Photooxygenation : Ideal for lab-scale synthesis but limited by photochemical equipment requirements.
  • Montmorillonite K10 : Most scalable and cost-effective, though substrate scope remains narrow.

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